molecular formula C8H12N2O2 B1277939 2-Butyl-5-imidazolecarboxylic acid CAS No. 473263-84-2

2-Butyl-5-imidazolecarboxylic acid

Cat. No. B1277939
M. Wt: 168.19 g/mol
InChI Key: NUVNBDKSKWPBIO-UHFFFAOYSA-N
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Description

2-Butyl-5-imidazolecarboxylic acid (2-BIA) is an organic compound belonging to the family of imidazolecarboxylic acids. It is a colorless liquid with a pungent odor, and is used as a reagent in chemical synthesis. 2-BIA is a versatile compound that can be used in a variety of applications, ranging from pharmaceuticals to industrial processes. It has been used in the synthesis of various compounds, including drugs, dyes, and agrochemicals. In addition, 2-BIA has been studied for its potential in biomedical research, as it has been found to have a wide range of biological activities.

Scientific Research Applications

Angiotensin II Receptor Antagonists

2-Butyl-5-imidazolecarboxylic acid derivatives have been explored for their potential as nonpeptide angiotensin II receptor antagonists. Modifications in the structure have led to compounds with nanomolar affinity for the receptor and good oral activity, which are significant for the treatment of hypertension. For instance, the compound SK&F 108566, a derivative of 2-butyl-5-imidazolecarboxylic acid, is in clinical development for hypertension treatment (Keenan et al., 1993).

Biomimetic Complexes

The application of imidazole-4,5-dicarboxylic acid, a related compound, in the synthesis of biomimetic complexes has been explored. This compound serves as a model for creating Cu(II) and Ni(II) complexes, which have been characterized and analyzed using thermoanalytical techniques (Materazzi et al., 2013).

Angiotensin Converting Enzyme (ACE) Inhibitors

Imidazole derivatives, including 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid, have been synthesized and evaluated for their Angiotensin Converting Enzyme (ACE) inhibitor activity. These compounds, particularly 5i, have shown potent ACE inhibitory activity with minimal toxicity, marking them as potential candidates for hypertension treatment (Jallapally et al., 2015).

Synthesis of Imidazoles

Research has also been conducted on the synthesis of imidazoles, where various substituents have been examined as possible protecting groups against organolithium reagents in the synthesis of imidazoles. This research is crucial for understanding the reactivity and stability of these compounds in different chemical environments (Ngochindo, 1990).

Organocatalytic Mukaiyama-Michael Reaction

In the field of organic synthesis, imidazole derivatives have been used as catalysts in the enantioselective organocatalytic Mukaiyama-Michael reaction, providing a new strategy for creating a variety of butenolide systems, which are significant in natural product synthesis (Brown et al., 2003).

Imidazo[1,5-a]pyridines Synthesis

Imidazo[1,5-a]pyridines have been synthesized starting from a carboxylic acid and 2-methylaminopyridines, which includes the use of propane phosphoric acid anhydride in specific solvents. This one-pot synthesis approach is significant for the efficient production of these compounds (Crawforth & Paoletti, 2009).

properties

IUPAC Name

2-butyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNBDKSKWPBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197106
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-imidazolecarboxylic acid

CAS RN

473263-84-2
Record name 2-Butyl-5-imidazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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